molecular formula C10H12N2O3 B11762671 (S)-2-(4-Nitrophenyl)morpholine CAS No. 920799-01-5

(S)-2-(4-Nitrophenyl)morpholine

Cat. No.: B11762671
CAS No.: 920799-01-5
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-SNVBAGLBSA-N
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Description

(S)-2-(4-Nitrophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Nitrophenyl)morpholine typically involves the condensation of 4-nitrobenzaldehyde with morpholine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium chlorite, acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Secondary amines, solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-(4-Nitrophenyl)morpholin-3-one.

    Reduction: 4-Aminophenylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylmorpholine: Lacks the stereochemistry present in (S)-2-(4-Nitrophenyl)morpholine.

    4-Aminophenylmorpholine: A reduced form of this compound.

    4-Nitrophenylmorpholin-3-one: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may provide advantages in terms of selectivity and potency compared to its non-stereoisomeric counterparts .

Properties

CAS No.

920799-01-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m1/s1

InChI Key

SGUCKOYGKLBSOC-SNVBAGLBSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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